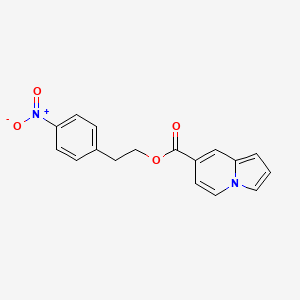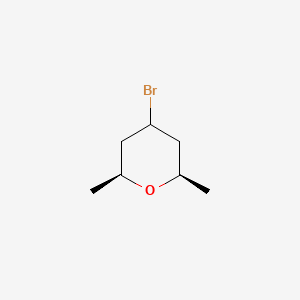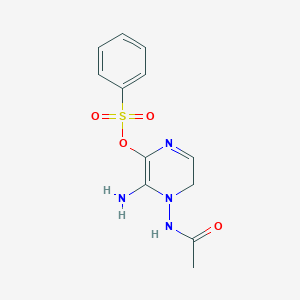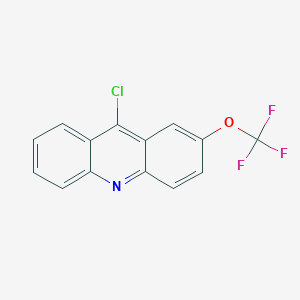
9-Chloro-2-(trifluoromethoxy)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2-(trifluoromethoxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure that includes a chloro group at the 9th position and a trifluoromethoxy group at the 2nd position. Acridine derivatives are known for their broad spectrum of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .
Méthodes De Préparation
The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
9-Chloro-2-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization Reactions: The acridine core can be further modified through cyclization reactions, often using reagents like POCl3.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Chloro-2-(trifluoromethoxy)acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mécanisme D'action
The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Chloro-2-(trifluoromethoxy)acridine include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate DNA.
Triazoloacridone: Another derivative with significant anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Investigated for its potential in cancer therapy.
What sets this compound apart is its unique combination of chloro and trifluoromethoxy groups, which may enhance its biological activity and specificity compared to other acridine derivatives .
Propriétés
Numéro CAS |
741281-21-0 |
|---|---|
Formule moléculaire |
C14H7ClF3NO |
Poids moléculaire |
297.66 g/mol |
Nom IUPAC |
9-chloro-2-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |
Clé InChI |
SKNSPZWCDBJOAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


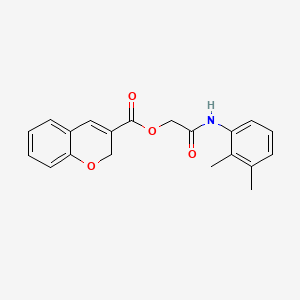

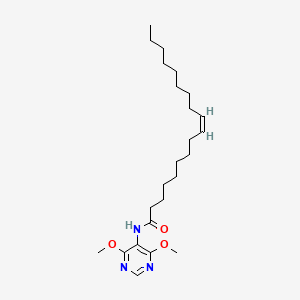
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)

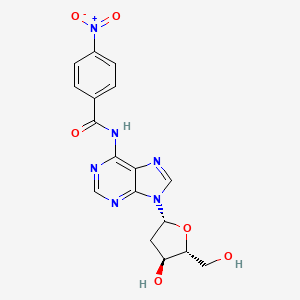
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
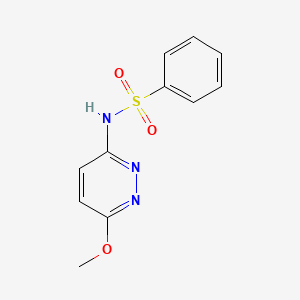
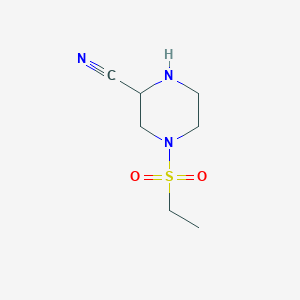

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
